molecular formula C16H17BrN6O2 B11970582 4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B11970582
M. Wt: 405.25 g/mol
InChI Key: WRJGTYQBFQVWME-NVMNQCDNSA-N
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Preparation Methods

Chemical Reactions Analysis

4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with various biomolecules, potentially inhibiting enzyme activity or altering cellular pathways. The bromobenzaldehyde moiety can participate in electrophilic aromatic substitution reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar compounds to 4-Bromobenzaldehyde (7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone include:

These compounds share a similar core structure but differ in the substituents attached to the purine ring. The unique combination of the bromobenzaldehyde and purine moieties in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H17BrN6O2

Molecular Weight

405.25 g/mol

IUPAC Name

8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H17BrN6O2/c1-4-23-12-13(21(2)16(25)22(3)14(12)24)19-15(23)20-18-9-10-5-7-11(17)8-6-10/h5-9H,4H2,1-3H3,(H,19,20)/b18-9-

InChI Key

WRJGTYQBFQVWME-NVMNQCDNSA-N

Isomeric SMILES

CCN1C2=C(N=C1N/N=C\C3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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